Zaleplon-d4 - 1781887-91-9

Zaleplon-d4

Catalog Number: EVT-1470309
CAS Number: 1781887-91-9
Molecular Formula: C17H15N5O
Molecular Weight: 309.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zaleplon-d4 (CRM) is intended for use as an internal standard for the quantification of zaleplon by GC- or LC-MS. Zaleplon is a sedative that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM). This product is intended for research and forensic applications.
Zaleplon-d4 is intended for use as an internal standard for the quantitation of zaleplon by GC- or LC-MS. Zalepon is a pyrazolopyrimidine that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM), producing a sedative effect. It is characterized as being an ultra-short-acting sedative due to short Tmax (0.7-1.4 hours) and half-life (1 hour) values. This product is intended for research and forensic applications.
Source and Classification

Zaleplon is classified as a pyrazolopyrimidine derivative and acts as a selective modulator of the gamma-aminobutyric acid type A receptor. Its primary function is to induce sleep by enhancing inhibitory neurotransmission in the central nervous system. Zaleplon-D4 is synthesized for research purposes and is used in various scientific applications, including toxicology and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zaleplon-D4 typically involves several steps that utilize deuterated reagents to replace specific hydrogen atoms with deuterium. One common method begins with m-nitrobenzaldehyde, which undergoes a series of reactions to yield the final product. The process can be summarized as follows:

  1. Starting Material: m-Nitrobenzaldehyde is reacted with deuterated reagents.
  2. Reduction: The nitro group is reduced to an amine.
  3. Formation of Key Intermediates: Subsequent reactions involve acylation and alkylation steps to build the core structure of zaleplon.
  4. Final Deuteration: The final compound is purified to yield Zaleplon-D4.

This synthetic route allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Molecular Structure Analysis

Structure and Data

Zaleplon-D4 retains the same molecular structure as zaleplon but incorporates four deuterium atoms. Its chemical formula can be represented as C17D4N2OC_{17}D_4N_2O. The presence of deuterium alters its mass spectral properties, making it easier to distinguish from non-deuterated zaleplon in analytical methods.

Key Structural Features:

  • Core Structure: The pyrazolopyrimidine ring system.
  • Functional Groups: Includes an amide group that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Zaleplon-D4 participates in various chemical reactions similar to its non-deuterated counterpart but with altered kinetics due to the presence of deuterium. These reactions include:

  • Acylation: Involves introducing acyl groups into the molecule.
  • Alkylation: The addition of alkyl groups can modify the compound's lipophilicity.
  • Hydrogenation/Deuteration: The replacement of hydrogen with deuterium can affect metabolic stability.

The incorporation of deuterium often results in slower metabolic degradation, providing insights into the drug's behavior in biological systems .

Mechanism of Action

Process and Data

Zaleplon-D4 functions primarily through modulation of gamma-aminobutyric acid type A receptors in the brain. By enhancing GABAergic transmission, it promotes sedation and reduces sleep latency. The mechanism involves:

  1. Binding Affinity: Zaleplon-D4 binds selectively to GABA receptors.
  2. Increased Chloride Ion Conductance: This leads to hyperpolarization of neurons, resulting in sedative effects.

The altered isotopic composition does not significantly change its mechanism but provides a useful tool for studying drug interactions and metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zaleplon-D4 exhibits similar physical properties to zaleplon but with distinct isotopic characteristics:

  • Molecular Weight: Approximately 286.38 g/mol (considering deuterium).
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light.

These properties make it suitable for use as a reference standard in analytical applications .

Applications

Scientific Uses

Zaleplon-D4 is primarily used in scientific research, particularly in pharmacokinetic studies where precise quantification of drug levels is required. Its applications include:

  • Toxicology Studies: To assess drug metabolism and elimination pathways.
  • Pharmacological Research: As an internal standard for developing quantitative assays.
  • Clinical Research: To evaluate the efficacy and safety profiles of zaleplon formulations.
Introduction to Zaleplon-d4

Chemical Identity and Isotopic Labeling

Zaleplon-d4 (CAS 1781887-91-9) features a tetra-deuterated ethyl group (-CD₂CD₃) replacing the ethyl moiety in the N-ethylacetamide side chain of native zaleplon. This specific deuteration site was strategically selected to maximize isotopic stability while maintaining identical chromatographic behavior to the non-deuterated analyte [3]. The molecular structure exhibits a pyrazolopyrimidine core with a 3-cyanopyrrole ring system, characteristic of the chemical class distinct from benzodiazepines [6]. The incorporation of deuterium atoms at this molecular position does not alter the compound's chemical reactivity or physicochemical properties compared to native zaleplon, ensuring co-elution during chromatographic separation while providing a +4 Da mass shift detectable by mass spectrometry [3] [8].

  • Synthesis Challenges and Optimized Routes: Initial synthetic attempts (Scheme 1) involved late-stage deuterium incorporation via N-alkylation of acetamide intermediate 7 with ethyl iodide-d5. This approach yielded only 20% of Zaleplon-d5 due to competing elimination reactions and purification difficulties arising from the compound's poor crystallinity and silica gel retention [4]. The optimized synthesis (Scheme 2) employs an early-stage deuterium incorporation strategy:
  • Reduction and acylation of 3'-nitroacetophenone (1) yields 3'-aminoacetophenone (9)
  • Acylation produces acetamide 10
  • Enamine formation generates 11
  • N-alkylation with ethyl iodide-d5 yields deuterated enamide 12
  • Cyclization with 5-aminopyrazole 4 produces Zaleplon-d5 in 85% yield [4]

Table 1: Synthetic Route Comparison for Deuterated Zaleplon

Synthetic SchemeDeuteration StageKey IntermediateYieldPurification Challenges
Scheme 1 (Initial)Final step (acetamide 7 + ethyl iodide-d5)7-(3-Acetamidophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile20%Poor crystallization, silica gel retention
Scheme 2 (Optimized)Intermediate step (enamide 11 alkylation)N-Ethyl-d5 enamide 1285%Recrystallization from 30% aqueous acetic acid

The tetra-deuterated variant (Zaleplon-d4) is commercially standardized as a certified reference material, typically provided as 100 µg/mL solutions in methanol, with stringent quality control including certified concentrations and stability data [1] [3]. The deuterium labeling at the ethyl position ensures minimal hydrogen-deuterium exchange in biological matrices and analytical solvents, maintaining isotopic integrity throughout sample processing and analysis [8].

Role as a Deuterated Internal Standard in Analytical Chemistry

In quantitative mass spectrometry, Zaleplon-d4 serves as an essential internal standard that corrects for analyte loss during sample preparation, matrix effects during ionization, and instrument variability. Its near-identical chemical behavior to native zaleplon, combined with a distinct mass signature, allows precise normalization in complex biological samples [3] [9]. When added at the initial sample processing stage, it undergoes identical extraction, purification, and ionization processes as the endogenous analyte, enabling accurate compensation for recovery variations and matrix effects that would otherwise compromise quantification accuracy [8] [9].

  • Mass Spectrometric Differentiation:
  • Native Zaleplon: m/z 306.2 [M+H]⁺ → Primary fragments: m/z 289.2 (loss of NH₃), 236.1 (cleavage of acetamide bond) [3]
  • Zaleplon-d4: m/z 310.2 [M+H]⁺ → Characteristic fragments: m/z 293.2, 240.1 (corresponding +4 Da shifts) [3]

Table 2: Mass Spectrometry Characteristics of Zaleplon vs. Zaleplon-d4

CompoundPrecursor Ion [M+H]⁺ (m/z)Characteristic Product Ions (m/z)Mass Shift
Zaleplon306.2289.2, 236.1, 219.1, 154.0Reference
Zaleplon-d4310.2293.2, 240.1, 223.1, 154.0+4.0 Da

This predictable 4 Da mass separation allows unambiguous identification and quantification without isotopic overlap, even in complex biological matrices containing structurally similar compounds [3] [9]. The use of Zaleplon-d4 as an internal standard has been validated in multi-analyte panels for forensic and clinical toxicology, demonstrating exceptional precision (CV < 5%) and accuracy (90–110% recovery) at concentrations spanning from sub-ng/mL to µg/mL ranges [9]. In one comprehensive validation study analyzing 68 neuroactive drugs in whole blood, the inclusion of deuterated internal standards like Zaleplon-d4 enabled quantification with limits of detection (LOD) at 0.5 ng/mL and limits of quantification (LOQ) at 1.0 ng/mL, meeting stringent forensic and clinical standards [9].

  • Applications in Specific Matrices:
  • Whole Blood Analysis: Compensates for co-extracted hemoglobin and phospholipid matrix effects in protein precipitation workflows [9]
  • Urine Quantification: Corrects for dilutional variability and ion suppression from high salt content [3]
  • Hepatic Microsome Studies: Normalizes variability in metabolic incubation matrices [5]

The implementation of Zaleplon-d4 in isotope dilution methods significantly enhances the reliability of toxicological screening, therapeutic drug monitoring, and forensic investigations where precise zaleplon quantification is critical [3] [9].

Comparative Significance in Pharmacokinetic and Metabolic Studies

The ultra-short pharmacokinetic profile of native zaleplon (elimination half-life ≈1 hour) creates significant analytical challenges for accurate quantification, particularly at later time points when plasma concentrations drop to sub-therapeutic levels. Zaleplon-d4 addresses these challenges by enabling sensitive and precise measurements throughout the drug's rapid disposition phase [2] [6]. Furthermore, its application in metabolic studies provides critical insights into zaleplon's biotransformation pathways without interference from the parent compound.

  • Metabolic Pathway Elucidation:Native zaleplon undergoes extensive hepatic metabolism primarily via aldehyde oxidase (91%) to 5-oxo-zaleplon, with minor CYP3A4-mediated N-deethylation (9%) forming desethylzaleplon [5] [6]. When Zaleplon-d4 is administered alongside non-deuterated zaleplon in vitro, the distinct mass signatures allow simultaneous tracking of parent drug depletion and metabolite formation kinetics:
  • Isotope Effect Studies: The C-D bonds in Zaleplon-d4 exhibit negligible kinetic isotope effects (KIE < 1.1) in aldehyde oxidase-mediated oxidation, confirming that deuteration does not alter primary metabolic pathways [5]
  • Metabolite Differentiation: Mass shifts in metabolites derived from Zaleplon-d4 (e.g., 5-oxo-zaleplon-d4 at m/z 322.2 vs. native 5-oxo-zaleplon at m/z 318.2) prevent interference during metabolite quantification [5] [8]

  • Enzyme Phenotyping Applications:Zaleplon-d4 enables simultaneous incubation of multiple zaleplon concentrations with different human recombinant enzymes (e.g., CYP3A4, CYP2E1, aldehyde oxidase) without cross-well contamination concerns. This approach was instrumental in identifying:

  • Aldehyde oxidase inhibition by hydralazine reduces zaleplon clearance by >85% [5]
  • CYP3A4 inducers (rifampicin) cause clinically insignificant changes (<10%) in zaleplon exposure [6] [7]

Table 3: Applications in Pharmacokinetic and Metabolic Research

Application AreaZaleplon-d4 UtilityKey Research Findings Enabled
High-Throughput PharmacokineticsInternal standard for LC-MS/MS quantificationLinear quantification range 0.1–200 ng/mL in plasma; Inter-batch precision CV 3.2–5.7% [9]
Drug-Drug Interaction StudiesNormalization standard in human hepatocyte incubationsConfirmed minimal CYP3A4 involvement (9% metabolism); No significant interactions with CYP3A4 inhibitors [5] [6]
Interspecies Metabolic ComparisonsRecovery standard across species matricesRevealed 5-fold higher aldehyde oxidase activity in monkey vs. human liver cytosol [5]
Absorption/Bioavailability StudiesIV/PO dual-label study designOral bioavailability determination (30%) without cross-study variability [6]

The application of Zaleplon-d4 in cross-species metabolism studies has revealed significant interspecies differences in aldehyde oxidase activity, explaining the poor predictivity of rodent models for human zaleplon clearance [5]. Furthermore, its implementation in cassette-dosing pharmacokinetic studies allows simultaneous assessment of zaleplon alongside multiple structurally similar hypnotics (e.g., zolpidem, zopiclone), with the deuterated internal standard providing compound-specific normalization that overcomes limitations of universal internal standards [3] [9].

Properties

CAS Number

1781887-91-9

Product Name

Zaleplon-d4

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-2,4,5,6-tetradeuteriophenyl]-N-ethylacetamide

Molecular Formula

C17H15N5O

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D

InChI Key

HUNXMJYCHXQEGX-FMJFQTNXSA-N

SMILES

CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O

Synonyms

CL 284,846

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N(CC)C(=O)C)[2H])C2=CC=NC3=C(C=NN23)C#N)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.